tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This is achieved through a cyclization reaction involving a hydrazine derivative and a pyridine aldehyde under acidic conditions.
Introduction of the cyclopentyl and methyl groups: These groups are introduced via alkylation reactions using appropriate alkyl halides.
Coupling with piperazine: The pyrazolopyridine core is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is studied for its potential to modulate various biological pathways, including those involved in cell proliferation and apoptosis.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with similar biological activities.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a different core structure but similar functional groups.
Uniqueness
Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is unique due to its specific pyrazolopyridine core, which imparts distinct biological activities and makes it a valuable scaffold in drug development .
Properties
Molecular Formula |
C22H31N5O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
tert-butyl 4-(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H31N5O3/c1-15-13-17(18-14-23-27(19(18)24-15)16-7-5-6-8-16)20(28)25-9-11-26(12-10-25)21(29)30-22(2,3)4/h13-14,16H,5-12H2,1-4H3 |
InChI Key |
VACSCEXXRHMBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)N4CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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